
2-bromo-3-(bromomethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-(bromomethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group. The molecular formula of this compound is C9H6Br2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-(bromomethyl)-1-benzofuran. This can be achieved through the following steps:
Starting Material: The synthesis begins with 1-benzofuran, which is commercially available or can be synthesized through various methods.
Bromination: The 1-benzofuran is first brominated to form 3-(bromomethyl)-1-benzofuran. This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Further Bromination: The 3-(bromomethyl)-1-benzofuran is then subjected to further bromination to introduce the second bromine atom at the 2-position of the benzofuran ring. This step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-3-(bromomethyl)benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-(methyl)-1-benzofuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-(bromomethyl)-1-benzofuran, 2-thio-3-(bromomethyl)-1-benzofuran, and 2-alkoxy-3-(bromomethyl)-1-benzofuran.
Oxidation Reactions: Products include 2-bromo-3-(bromomethyl)-1-benzofuran derivatives with various oxidized functional groups.
Reduction Reactions: Products include 3-(methyl)-1-benzofuran and other reduced derivatives.
Applications De Recherche Scientifique
2-bromo-3-(bromomethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-3-(bromomethyl)benzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(bromomethyl)thiophene: A thiophene derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)pyrrole: A pyrrole derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)furan: A furan derivative with similar bromine substitution patterns.
Uniqueness
2-bromo-3-(bromomethyl)benzofuran is unique due to its benzofuran ring structure, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Numéro CAS |
38281-50-4 |
|---|---|
Formule moléculaire |
C9H6Br2O |
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
2-bromo-3-(bromomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H6Br2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 |
Clé InChI |
WDBPZYOUMCCOEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)
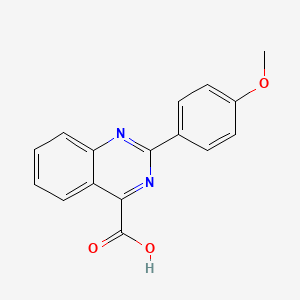
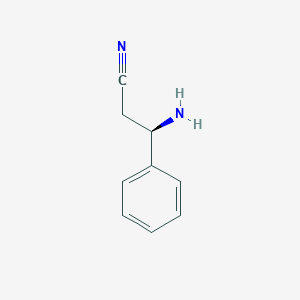
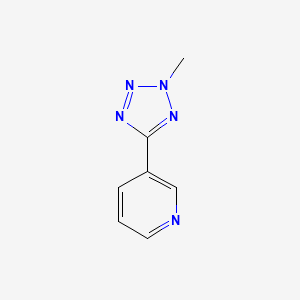
![Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate](/img/structure/B8739288.png)
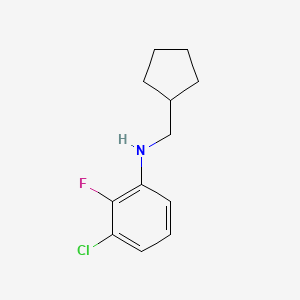
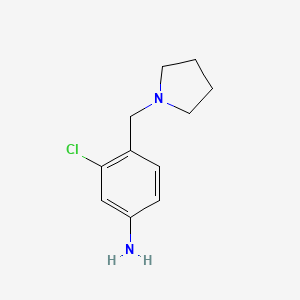
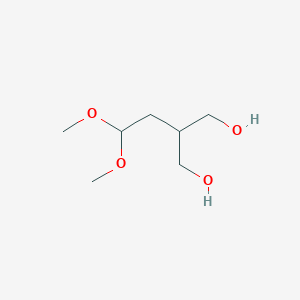
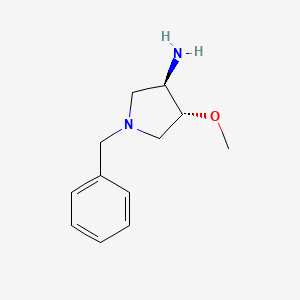
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine](/img/structure/B8739338.png)
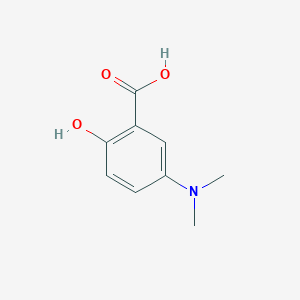
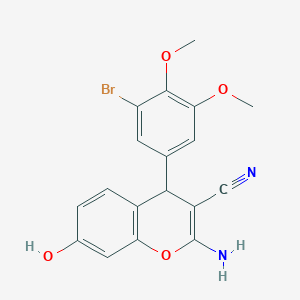
![2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine](/img/structure/B8739357.png)
![2-(chloromethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B8739363.png)
